molecular formula C10H9ClFN3 B1487985 4-(chloromethyl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole CAS No. 1249736-68-2

4-(chloromethyl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

Cat. No. B1487985
M. Wt: 225.65 g/mol
InChI Key: RONFIYIMGIACCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole (CMFMT) is an organic compound with a variety of applications in scientific research. It is a triazole compound, which is a five-membered ring with two nitrogen atoms, two carbon atoms, and one oxygen atom. CMFMT is a versatile compound with a wide range of uses in laboratory experiments and research.

Scientific Research Applications

Synthesis and Characterization

4-(chloromethyl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole serves as a versatile intermediate in the synthesis of complex molecules. The process often involves reactions under specific conditions to achieve desired structures with potential biological activities. For instance, derivatives of 1,2,4-triazoles exhibit a range of intermolecular interactions crucial for the development of new materials and pharmaceuticals. The synthesis of these derivatives demonstrates the importance of such compounds in creating biologically active substances through detailed experimental and theoretical analysis (Shukla et al., 2014).

Biological Activity

The compound is involved in the creation of triazolyl-functionalized energetic salts, which have been explored for their thermal stability and potential applications in materials science. These salts demonstrate good thermal stability and relatively high density, showcasing the compound's utility in synthesizing materials with specific properties (Wang et al., 2007).

Safety And Hazards

As with all chemicals, it’s important to handle this compound with care. The specific safety and hazard information would depend on its physical and chemical properties. Always refer to the Material Safety Data Sheet (MSDS) for the most accurate safety information1.


Future Directions

The future research directions would depend on the specific properties and activities of this compound. It could be explored for potential medicinal applications, given the known biological activities of triazoles and fluorinated compounds1.


properties

IUPAC Name

4-(chloromethyl)-1-(3-fluoro-4-methylphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c1-7-2-3-9(4-10(7)12)15-6-8(5-11)13-14-15/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONFIYIMGIACCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(chloromethyl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole
Reactant of Route 3
Reactant of Route 3
4-(chloromethyl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

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